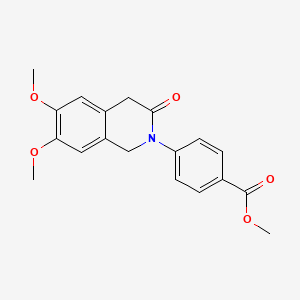
Methyl 4-(6,7-dimethoxy-3-oxo-1,4-dihydroisoquinolin-2-yl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(6,7-dimethoxy-3-oxo-1,4-dihydroisoquinolin-2-yl)benzoate is a complex organic compound that belongs to the class of isoquinoline derivatives Isoquinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(6,7-dimethoxy-3-oxo-1,4-dihydroisoquinolin-2-yl)benzoate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline with methyl 4-bromobenzoate in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(6,7-dimethoxy-3-oxo-1,4-dihydroisoquinolin-2-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroxylated isoquinoline derivatives.
Scientific Research Applications
Methyl 4-(6,7-dimethoxy-3-oxo-1,4-dihydroisoquinolin-2-yl)benzoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 4-(6,7-dimethoxy-3-oxo-1,4-dihydroisoquinolin-2-yl)benzoate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may interact with DNA or proteins, disrupting their normal function and leading to cell death in cancer cells .
Comparison with Similar Compounds
Similar Compounds
6,7-Dimethoxy-4-methyl-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid: This compound shares structural similarities but differs in its biological activities and applications.
4-Hydroxy-2-quinolones: These compounds have similar core structures but exhibit different chemical reactivity and biological properties.
Uniqueness
Methyl 4-(6,7-dimethoxy-3-oxo-1,4-dihydroisoquinolin-2-yl)benzoate is unique due to its specific substitution pattern and the presence of both isoquinoline and benzoate moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C19H19NO5 |
|---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
methyl 4-(6,7-dimethoxy-3-oxo-1,4-dihydroisoquinolin-2-yl)benzoate |
InChI |
InChI=1S/C19H19NO5/c1-23-16-8-13-10-18(21)20(11-14(13)9-17(16)24-2)15-6-4-12(5-7-15)19(22)25-3/h4-9H,10-11H2,1-3H3 |
InChI Key |
NPMHZSCKRZJQBV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2CN(C(=O)CC2=C1)C3=CC=C(C=C3)C(=O)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















